Ertiprotafib - 251303-04-5

Ertiprotafib

Catalog Number: EVT-267647
CAS Number: 251303-04-5
Molecular Formula: C31H27BrO3S
Molecular Weight: 559.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ertiprotafib is a small molecule originally developed as an inhibitor of Protein tyrosine phosphatase 1B (PTP1B) for the treatment of type 2 diabetes. [, , , ] It belongs to a novel class of insulin sensitizers. [] Ertiprotafib is also a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. [, ] This means it can activate both PPARα and PPARγ, which are involved in regulating glucose homeostasis and lipid metabolism. []

Mechanism of Action
  • PPARα/γ Agonism: Research indicates that Ertiprotafib activates both PPARα and PPARγ at concentrations comparable to known agonists. [] This dual agonism contributes to its ability to improve glucose homeostasis and reduce triglyceride and free fatty acid levels. [, ] For instance, Ertiprotafib was shown to induce acyl-CoA oxidase activity in the liver, likely due to PPARα activation. [] It can also drive adipocyte differentiation in C3H10T1/2 cells, a hallmark of PPARγ activation. []
  • IKK-β Inhibition: Studies have also identified Ertiprotafib as a potent inhibitor of IκB kinase β (IKK-β). [, ] IKK-β plays a role in inflammatory pathways, suggesting that Ertiprotafib might possess anti-inflammatory properties. []
Applications
  • Type 2 Diabetes Research: Initially developed for type 2 diabetes, Ertiprotafib has been instrumental in investigating the role of PTP1B and PPARs in glucose homeostasis and insulin resistance. [, , , ] Studies using Ertiprotafib in rodent models demonstrated its ability to lower fasting blood glucose and insulin levels, improve glucose tolerance, and enhance insulin sensitivity. [, ]
  • Obesity Research: The dual PPARα/γ agonism of Ertiprotafib makes it relevant for studying obesity and related metabolic disorders. [, ] Animal studies have shown its potential to reduce triglyceride and free fatty acid levels, highlighting its possible role in managing dyslipidemia associated with obesity. []
  • Inflammatory Disease Models: The discovery of Ertiprotafib's IKK-β inhibitory activity has opened avenues for exploring its potential in inflammatory disease models. [, ] Further research is needed to understand the extent and implications of its anti-inflammatory properties.
  • Drug Discovery and Development: Ertiprotafib serves as a reference compound for developing novel PTP1B inhibitors with improved efficacy and safety profiles. [, ] Researchers use Ertiprotafib's structure and activity as a starting point for designing new molecules with enhanced pharmacological properties. []
  • Understanding PTP1B Aggregation: Further research is crucial to elucidate the molecular mechanisms by which Ertiprotafib induces PTP1B aggregation and its implications for PTP1B biology and drug discovery. []
  • Developing Selective PTP1B Inhibitors: The identification of Ertiprotafib's off-target effects highlights the need for developing highly selective PTP1B inhibitors with reduced off-target activity to minimize potential side effects. []
  • Investigating Anti-Inflammatory Applications: Ertiprotafib's IKK-β inhibitory activity warrants further investigation in relevant in vitro and in vivo models of inflammatory diseases to assess its therapeutic potential in this area. [, ]

(S)-2-(2,4-Hexadienoyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

    Compound Description: This compound, identified as compound 14 in the source paper, is a 2-Acyl-tetrahydroisoquinoline-3-carboxylic acid derivative. It exhibits a triple action profile: PPARα/γ agonism and PTP1B inhibitory activity. It demonstrated comparable PPARγ activity to rosiglitazone and weaker PTP1B inhibition (approximately 10-fold less potent) than Ertiprotafib. Notably, this compound also exhibited good oral absorption in rats and potent hypoglycemic effects in KK-Ay mice.

Arylketone 1

    Compound Description: This compound represents a class of difluoromethylphosphonate (DFMP)-based PTP1B inhibitors. While exhibiting moderate in vitro PTP1B inhibitory activity (IC50 = 120 nM), it demonstrated good antidiabetic activity (ED50 = 0.8 mg/kg, p.o.) and oral bioavailability (F = 13%) in animal models.

    Relevance: Compared to Ertiprotafib, Arylketone 1 represents an alternative scaffold for PTP1B inhibition. Despite its moderate potency, its good oral bioavailability highlights the importance of exploring diverse chemical structures to overcome the limitations of earlier PTP1B inhibitors, including Ertiprotafib, which suffered from insufficient efficacy and side effects.

Benzotriazoles (2a and 2b)

    Compound Description: These compounds, specifically 2a and 2b, are benzotriazole derivatives designed as dual-site PTP1B inhibitors. They bind to both the active site (site A) and an adjacent non-catalytic aryl phosphate binding site (site B) on PTP1B. Notably, 2a exhibited potent PTP1B inhibitory activity (IC50 = 5 nM) with moderate selectivity over TCPTP (sevenfold). The benzotriazole ring system plays a crucial role in anchoring these inhibitors within the active site, enhancing their potency and selectivity.

Naphthyl derivative 3

    Compound Description: This compound, a DFMP-based PTP1B inhibitor with a naphthyl substituent, demonstrated good antidiabetic activity and oral bioavailability (F = 24%) despite moderate in vitro PTP1B inhibitory activity (IC50 = 120 nM) and poor selectivity.

Catechol A

    Compound Description: Catechol A, along with other catechol derivatives, were identified as PTP1B inhibitors through high-throughput screening. These compounds, possessing antioxidant properties, are considered beneficial in treating diabetes and related disorders.

Rosiglitazone

    Compound Description: This compound is a well-known PPARγ agonist used as a reference compound in the study evaluating (S)-2-(2,4-Hexadienoyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Properties

CAS Number

251303-04-5

Product Name

Ertiprotafib

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid

Molecular Formula

C31H27BrO3S

Molecular Weight

559.5 g/mol

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N

SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

PTP-112; PTP112; PTP 112; Ertiprotafib.

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.